molecular formula C16H15N3O B6638946 N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide

N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B6638946
M. Wt: 265.31 g/mol
InChI Key: ZGPQNJFWZGMPRH-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry. This compound features a fused bicyclic structure that includes both an imidazole and a pyridine ring, making it a versatile scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale multi-component reactions (MCRs) that allow for the efficient generation of the desired product with high yields. These methods often utilize environmentally benign solvents and catalysts to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-6-carboxylic acid derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. For example, in the context of tuberculosis treatment, the compound may inhibit enzymes essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications in scientific research and drug development .

Properties

IUPAC Name

N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-12-5-3-4-6-14(12)18-16(20)13-7-8-15-17-9-10-19(15)11-13/h3-11H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPQNJFWZGMPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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